molecular formula C7H15ClO2S B2619130 2,4-Dimethylpentane-1-sulfonyl chloride CAS No. 1517201-15-8

2,4-Dimethylpentane-1-sulfonyl chloride

Cat. No.: B2619130
CAS No.: 1517201-15-8
M. Wt: 198.71
InChI Key: BIZSAASKRJUBBN-UHFFFAOYSA-N
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Description

2,4-Dimethylpentane-1-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpentane-1-sulfonyl chloride typically involves the reaction of 2,4-dimethylpentane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. The general reaction can be represented as follows:

[ \text{2,4-Dimethylpentane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.

    Hydrolysis: It hydrolyzes in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions typically require mild to moderate temperatures and may be catalyzed by acids or bases depending on the specific reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2,4-Dimethylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentane: A related compound without the sulfonyl chloride group.

    Sulfonyl Chlorides: Other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride.

Uniqueness

2,4-Dimethylpentane-1-sulfonyl chloride is unique due to its specific structure, which combines the properties of 2,4-dimethylpentane with the reactivity of the sulfonyl chloride group. This makes it a valuable reagent in various chemical transformations and applications .

Properties

IUPAC Name

2,4-dimethylpentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZSAASKRJUBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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